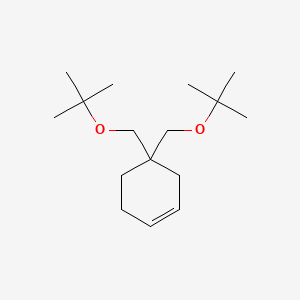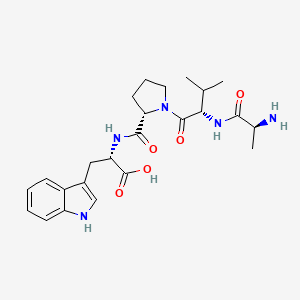![molecular formula C13H25NO2Si B14232165 2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-oxazole CAS No. 389578-46-5](/img/structure/B14232165.png)
2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-oxazole is a chemical compound with the molecular formula C13H25NOSi. It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom. The compound is characterized by the presence of a tri(propan-2-yl)silyl group attached to the oxygen atom at the 4-position of the oxazole ring and a methyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-oxazole typically involves the reaction of 2-methyl-4-hydroxy-1,3-oxazole with tri(propan-2-yl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
2-Methyl-4-hydroxy-1,3-oxazole+Tri(propan-2-yl)silyl chloride→2-Methyl-4-[tri(propan-2-yl)silyl]oxy-1,3-oxazole+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction may produce oxazole-4-ylmethanol derivatives.
Scientific Research Applications
2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-oxazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-oxazole involves its interaction with specific molecular targets and pathways. The silyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and proteins. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-{[tri(propan-2-yl)silyl]oxy}-1,3-thiazole: Similar structure but contains a sulfur atom instead of oxygen.
2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-diazole: Contains an additional nitrogen atom in the ring.
2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-oxadiazole: Contains both oxygen and nitrogen atoms in the ring.
Uniqueness
2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-oxazole is unique due to its specific combination of a silyl group and an oxazole ring, which imparts distinct chemical and physical properties. The presence of the silyl group enhances the compound’s stability and lipophilicity, making it suitable for various applications in research and industry.
Properties
CAS No. |
389578-46-5 |
|---|---|
Molecular Formula |
C13H25NO2Si |
Molecular Weight |
255.43 g/mol |
IUPAC Name |
(2-methyl-1,3-oxazol-4-yl)oxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C13H25NO2Si/c1-9(2)17(10(3)4,11(5)6)16-13-8-15-12(7)14-13/h8-11H,1-7H3 |
InChI Key |
ULQFHCSPQUFWTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CO1)O[Si](C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-phenyl-8-thiabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B14232082.png)


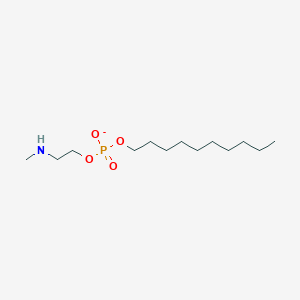
![1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene](/img/structure/B14232120.png)
![Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane](/img/structure/B14232136.png)
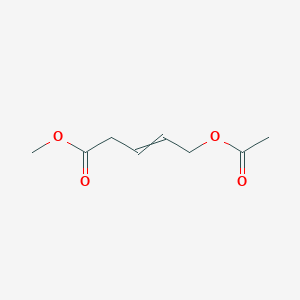
![N'-[2-(2-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14232143.png)
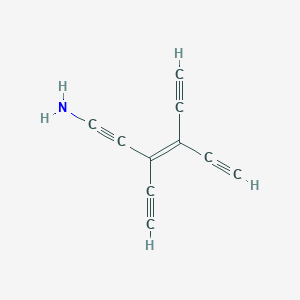
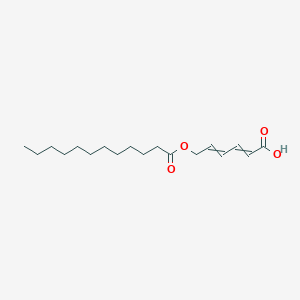
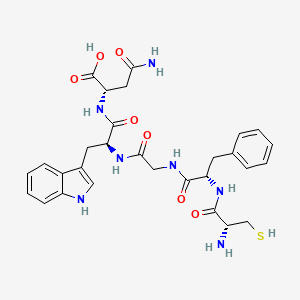
![3-[(5R)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl]-1,3-oxazolidin-2-one](/img/structure/B14232161.png)
